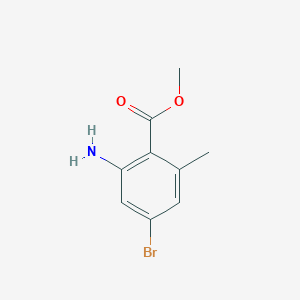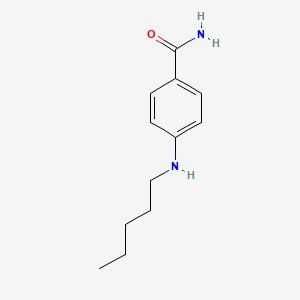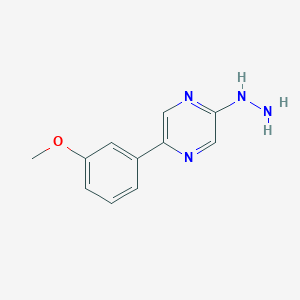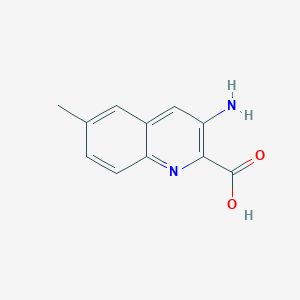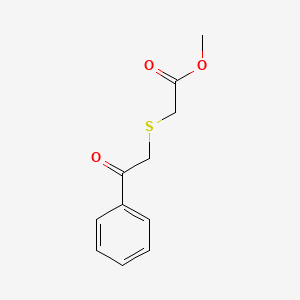
Methyl 2-((2-oxo-2-phenylethyl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((2-oxo-2-phenylethyl)thio)acetate: is an organic compound with the molecular formula C11H12O3S. It is a thioester derivative, characterized by the presence of a sulfur atom bonded to a carbonyl group and an ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-((2-oxo-2-phenylethyl)thio)acetate can be synthesized through several methods. One common approach involves the condensation of 2-oxo-2-phenylethyl bromide with methyl thioacetate in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-((2-oxo-2-phenylethyl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioesters.
Applications De Recherche Scientifique
Chemistry: Methyl 2-((2-oxo-2-phenylethyl)thio)acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of novel polymers and coatings .
Mécanisme D'action
The mechanism of action of Methyl 2-((2-oxo-2-phenylethyl)thio)acetate involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis to release active thiol compounds, which may interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
- Methyl 2-((2-oxo-2-phenylethyl)thio)propanoate
- Ethyl 2-((2-oxo-2-phenylethyl)thio)acetate
- Methyl 2-((2-oxo-2-phenylethyl)thio)butanoate
Uniqueness: Methyl 2-((2-oxo-2-phenylethyl)thio)acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its thioester linkage and phenyl group contribute to its versatility in chemical reactions and potential therapeutic applications .
Propriétés
Formule moléculaire |
C11H12O3S |
|---|---|
Poids moléculaire |
224.28 g/mol |
Nom IUPAC |
methyl 2-phenacylsulfanylacetate |
InChI |
InChI=1S/C11H12O3S/c1-14-11(13)8-15-7-10(12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clé InChI |
CFJPKOZGFFGNNB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CSCC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


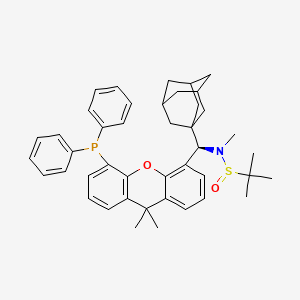




![4,6-Dibromo-2-chloro-1H-benzo[d]imidazole](/img/structure/B13652750.png)

![2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]propanamide;hydrochloride](/img/structure/B13652752.png)
